molecular formula C15H21BO3 B581840 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one CAS No. 1256359-22-4

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one

Cat. No.: B581840
CAS No.: 1256359-22-4
M. Wt: 260.14
InChI Key: PMZSAVWIHAXJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one (CAS: 1256359-22-4) is a boronate ester derivative featuring a propan-1-one group attached to a para-substituted phenyl ring bearing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals, agrochemicals, and organic materials . Its pinacol boronate group enhances stability against hydrolysis compared to free boronic acids, making it suitable for diverse synthetic applications under ambient conditions .

Structurally, the ketone group at the propan-1-one position introduces electron-withdrawing effects, which can modulate reactivity in catalytic processes. The compound is commercially available under HS code 2934999000 and is classified under "Other heterocyclic compounds" in trade databases .

Properties

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO3/c1-6-13(17)11-7-9-12(10-8-11)16-18-14(2,3)15(4,5)19-16/h7-10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZSAVWIHAXJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682234
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-22-4
Record name 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Preparation

The Miyaura borylation, a cornerstone in boronate synthesis, involves coupling an aryl halide precursor with bis(pinacolato)diboron (B₂Pin₂). For 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one, the precursor 1-(4-bromophenyl)propan-1-one undergoes borylation via Pd catalysis. The reaction proceeds through oxidative addition of the aryl bromide to Pd⁰, transmetallation with B₂Pin₂, and reductive elimination to yield the boronate ester.

Key considerations include:

  • Ligand selection : Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) stabilize the Pd center, preventing ketone oxidation.

  • Solvent : Tetrahydrofuran (THF) or 1,4-dioxane optimizes solubility and reaction kinetics.

Optimized Protocol

A representative procedure involves:

  • Combining 1-(4-bromophenyl)propan-1-one (1.0 equiv), B₂Pin₂ (1.2 equiv), PdCl₂(dppf) (2 mol%), and KOAc (3.0 equiv) in degassed THF.

  • Heating at 80°C for 12 h under N₂.

  • Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) to isolate the product as a white solid (yield: 68–75%).

Challenges : Competing protodeborylation may occur if moisture is present, necessitating rigorous anhydrous conditions.

Nickel-Catalyzed Borylation with Tetrahydroxydiboron

Advantages Over Palladium Systems

Nickel catalysts offer a cost-effective alternative to Pd, particularly for industrial-scale synthesis. The Ni-catalyzed method employs tetrahydroxydiboron (BBA, H₂B₂O₄) as the boron source, which bypasses the need for preformed boronates like B₂Pin₂.

Reaction Conditions and Workup

A scalable protocol involves:

  • Mixing 1-(4-bromophenyl)propan-1-one (1.0 equiv), BBA (1.5 equiv), NiCl₂(dppp) (1 mol%), PPh₃ (2 mol%), and DIPEA (3.0 equiv) in ethanol.

  • Stirring at 80°C for 6 h.

  • Quenching with aqueous KHF₂ to precipitate the trifluoroborate intermediate, followed by neutralization and extraction.

Yield : 70–78% after column chromatography.

Key Insight : Ni catalysts tolerate electron-withdrawing groups (e.g., ketones) better than Pd, reducing side reactions.

Suzuki-Miyaura Coupling of Preformed Boronic Acids

Two-Step Synthesis

This approach decouples boronic acid formation from subsequent coupling:

  • Step 1 : Synthesize 4-(propanoylphenyl)boronic acid via Miyaura borylation of 1-(4-bromophenyl)propan-1-one.

  • Step 2 : Protect the boronic acid with pinacol (1,2-diol) in refluxing THF (yield: 85–90%).

Critical Analysis

  • Advantages : Enables modular synthesis; boronic acids are versatile intermediates.

  • Limitations : Additional step increases synthesis time and cost.

Comparative Analysis of Methods

Parameter Pd-Catalyzed Ni-Catalyzed Suzuki Coupling
Catalyst CostHighLowModerate
Typical Yield (%)68–7570–7885–90
Functional Group ToleranceModerateHighHigh
ScalabilityModerateHighLow

Table 1 : Comparison of synthetic methods for this compound.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates the product from unreacted B₂Pin₂ and Pd/Ni residues.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.85 (d, J = 8.2 Hz, 2H, ArH), 7.50 (d, J = 8.2 Hz, 2H, ArH), 3.05 (q, J = 7.1 Hz, 2H, CH₂), 1.25 (s, 12H, pinacol CH₃), 1.15 (t, J = 7.1 Hz, 3H, CH₃).

  • ¹³C NMR : δ 198.4 (C=O), 144.2 (C-B), 128.7–133.5 (ArC), 83.5 (pinacol C-O), 24.9 (pinacol CH₃) .

Chemical Reactions Analysis

Types of Reactions

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phenolic derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The boronate ester can participate in substitution reactions, particularly in cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Palladium catalysts and bases such as potassium carbonate are used in cross-coupling reactions.

Major Products

    Phenolic Derivatives: From oxidation reactions.

    Alcohols: From reduction reactions.

    Various Substituted Aromatics: From substitution reactions.

Scientific Research Applications

Drug Design and Development

The unique structural features of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one make it a valuable scaffold in drug design. Its ability to form stable complexes with biological targets allows for the development of novel therapeutics.

Case Study: PD-L1 Inhibitors
Recent studies have explored the use of terphenyl-based compounds as inhibitors of the programmed cell death protein 1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction. These compounds demonstrate significant potential in cancer immunotherapy by enhancing the immune response against tumors . The incorporation of boron-containing moieties like those found in this compound could optimize these inhibitors' efficacy.

Synthesis of Boronic Acid Derivatives

The compound serves as a precursor for synthesizing various boronic acid derivatives. These derivatives are crucial in Suzuki-Miyaura cross-coupling reactions, which are fundamental in constructing complex organic molecules.

Table 1: Summary of Boronic Acid Derivatives Synthesized from this compound

Derivative NameApplicationReference
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineAnticancer agents
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanoneNeurological disorders
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-piperazineAntidepressants

Organic Electronics

The compound's boron functionality can be utilized in the development of organic electronic materials. Its incorporation into polymer matrices can enhance charge transport properties and improve device performance.

Case Study: OLEDs
Research indicates that materials containing boron can significantly improve the efficiency and stability of organic light-emitting diodes (OLEDs). The dioxaborolane structure can facilitate better electron injection and transport within OLED devices .

Mechanism of Action

The compound exerts its effects through its boron atom, which can form stable covalent bonds with various substrates. This reactivity is harnessed in cross-coupling reactions, where the boronate ester reacts with halogenated compounds to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or polymerization in industrial processes.

Comparison with Similar Compounds

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one

  • Structure : Meta-substituted phenyl ring.
  • Properties : The meta-substitution reduces conjugation efficiency in cross-coupling reactions compared to the para isomer. This leads to lower reactivity in Suzuki-Miyaura couplings due to steric hindrance and electronic effects .
  • Synthesis : Reported with 95% purity and hazard warnings (H315, H319, H335) for skin/eye irritation and respiratory sensitivity .
Parameter 1-(4-Substituted) 1-(3-Substituted)
CAS Number 1256359-22-4 2126952-65-4
Reactivity in Coupling High Moderate
Purity (Typical) >97% 95%
Hazard Profile Mild Moderate (H315, H319)

Ketone Position Isomers

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-one

  • Structure : Propan-2-one (acetone) group instead of propan-1-one.
  • Applications: Used in the synthesis of sp³-rich architectures via alkylboration strategies. A study achieved a 45% yield in forming dihydroquinazolinone derivatives, highlighting its utility in constructing complex heterocycles .

Functional Group Variants

Hydroxy-Substituted Analogs

2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-ol

  • Structure : Hydroxyl group replaces ketone.
  • Reactivity : The hydroxyl group enables hydrogen bonding, altering solubility and reactivity. However, it may require protection during cross-coupling to prevent side reactions .

Trifluoromethyl Derivatives

(R)-2-Methyl-1-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethylphenyl)propan-1-one

  • Structure : Incorporates a trifluoromethylphenyl group.

Biological Activity

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Chemical Formula : C₁₂H₁₆BNO₂
  • Molecular Weight : 217.07 g/mol
  • CAS Number : 195062-61-4

The biological activity of this compound is largely attributed to its boron moiety, which can participate in various biochemical interactions. Boron compounds are known to influence enzyme activities and have been studied for their roles in:

  • Anticancer Activity : Some studies suggest that boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.

Anticancer Activity

Research indicates that derivatives of boron compounds exhibit significant anticancer properties. For instance:

  • A study reported that compounds similar to this compound showed cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cell cycle progression .

Enzyme Interaction

The compound has been evaluated for its ability to interact with specific enzymes:

  • Transaminases : Research has shown that the compound can be synthesized using transaminase-mediated reactions, highlighting its potential as a substrate for biocatalysis in pharmaceutical applications .

Study 1: Anticancer Efficacy

In a recent study published in MDPI, researchers synthesized various boron-based compounds and tested their efficacy against cancer cells. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the micromolar range against breast and prostate cancer cell lines .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of boron compounds on specific metabolic enzymes. The results demonstrated that the compound could effectively inhibit the activity of certain dehydrogenases involved in metabolic pathways critical for cancer cell survival .

Data Tables

Biological Activity Effect Reference
Anticancer ActivityCytotoxicity against cancer cell lines
Enzyme InhibitionInhibition of metabolic enzymes

Q & A

Q. What are the standard synthetic routes for 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-1-one?

  • Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions. Key steps include:
  • Reagents : Palladium catalysts (e.g., Pd(PPh₃)₄), aryl halides, and pinacol boronic esters.
  • Solvents : Polar aprotic solvents (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)) to enhance nucleophilicity and stabilize intermediates .
  • Conditions : Reactions typically proceed under inert atmospheres (N₂/Ar) at 60–80°C for 12–24 hours .
  • Purification : Column chromatography or recrystallization yields high-purity products .

Q. How is the structure of this compound confirmed spectroscopically?

  • Methodological Answer : Structural confirmation relies on:
  • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–7.8 ppm) and aliphatic groups (e.g., methyl protons from the dioxaborolane moiety at δ 1.0–1.3 ppm) .
  • ¹¹B NMR : A singlet near δ 30–35 ppm confirms the boronate ester group .
  • IR Spectroscopy : B-O stretches (1340–1310 cm⁻¹) and carbonyl (C=O) peaks (1680–1720 cm⁻¹) .

Advanced Research Questions

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions using this boronic ester?

  • Methodological Answer : Optimization involves systematic parameter tuning:
ParameterOptimization StrategyEvidence
Solvent Use DMF for electron-deficient aryl halides; THF for sterically hindered substrates .
Catalyst PdCl₂(dppf) improves yields for bulky substrates; Pd(OAc)₂ with ligand systems (e.g., SPhos) enhances turnover .
Temperature Elevated temperatures (80–100°C) reduce reaction times but may increase side products; monitor via TLC .

Q. How can researchers resolve contradictions in reaction outcomes when modifying substituents?

  • Methodological Answer : Discrepancies arise from steric/electronic effects or competing pathways. Mitigation approaches include:
  • Steric Analysis : Use computational tools (e.g., DFT) to predict steric hindrance at the boronate site .
  • Solvent Polarity Screening : Test solvents with varying dielectric constants (e.g., toluene vs. DMF) to modulate reaction rates .
  • Catalyst Loading : Incrementally adjust Pd catalyst (0.5–5 mol%) to balance yield and side reactions .

Q. What are the challenges in characterizing byproducts during synthesis, and how are they addressed?

  • Methodological Answer : Common byproducts (e.g., deboronation or dimerization products) are identified via:
  • LC-MS : Detects low-concentration impurities (<1%) .
  • X-ray Crystallography : Resolves ambiguous structures (e.g., regioisomers) .
  • Controlled Experiments : Isolate intermediates under varying conditions (e.g., pH, temp) to track degradation pathways .

Data Contradiction Analysis

Q. Why do reported yields vary across studies using similar synthetic protocols?

  • Methodological Answer : Yield discrepancies stem from:
  • Oxygen Sensitivity : Inconsistent inert atmosphere control during reactions .
  • Substrate Purity : Trace moisture in boronic esters reduces coupling efficiency; pre-dry solvents and substrates .
  • Work-Up Methods : Aggressive purification (e.g., high-polarity eluents) may discard partially soluble products .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Protective Equipment : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Storage : Store in amber glass under inert gas at –20°C to prevent boronate hydrolysis .
  • Waste Disposal : Quench with aqueous H₂O₂ to oxidize boronates before disposal .

Theoretical and Mechanistic Insights

Q. How does the dioxaborolane moiety influence electronic properties in this compound?

  • Methodological Answer : The dioxaborolane group:
  • Electron-Withdrawing Effect : Reduces electron density on the phenyl ring, enhancing electrophilicity in cross-couplings .
  • Steric Protection : The tetramethyl groups shield the boron center, reducing unintended protodeboronation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.